molecular formula C16H12FN3OS B11376615 N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

Cat. No.: B11376615
M. Wt: 313.4 g/mol
InChI Key: JWDRKNDIKUUUFO-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the thiadiazole ring. The final step involves the acylation of the thiadiazole derivative with 3-methylbenzoyl chloride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to form thiols or amines, depending on the reducing agent used.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the replication of bacterial DNA or interfere with the signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide is unique due to its specific combination of a fluorophenyl group and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H12FN3OS

Molecular Weight

313.4 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbenzamide

InChI

InChI=1S/C16H12FN3OS/c1-10-3-2-4-12(9-10)15(21)19-16-18-14(20-22-16)11-5-7-13(17)8-6-11/h2-9H,1H3,(H,18,19,20,21)

InChI Key

JWDRKNDIKUUUFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F

Origin of Product

United States

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